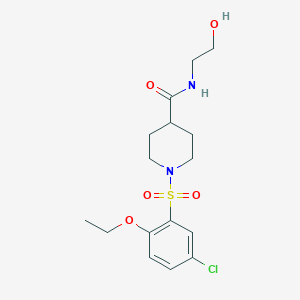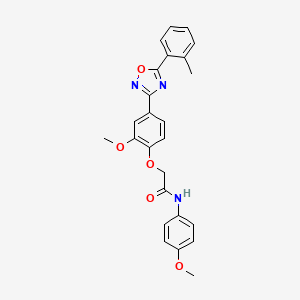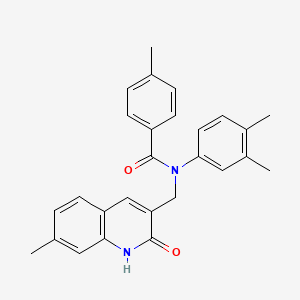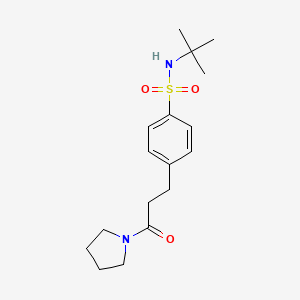
N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide, commonly known as TTX-030, is a novel compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. TTX-030 belongs to the class of oxadiazole compounds and has been shown to have promising anticancer properties.
Mecanismo De Acción
The mechanism of action of TTX-030 involves the inhibition of the protein kinase CK2. CK2 is an enzyme that is involved in various cellular processes, including cell proliferation and survival. Inhibition of CK2 by TTX-030 leads to the activation of the tumor suppressor protein p53, which in turn induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
TTX-030 has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. It has also been shown to inhibit the growth of cancer cells that are resistant to chemotherapy, making it a promising candidate for combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TTX-030 is its specificity for cancer cells, which reduces the risk of side effects. However, its effectiveness may be limited by the development of resistance in cancer cells over time.
Direcciones Futuras
Future research on TTX-030 could focus on optimizing its synthesis method to improve its yield and purity. Additionally, further studies could investigate its potential as a combination therapy with other anticancer agents. Finally, research could also explore its potential for use in other diseases beyond cancer, such as autoimmune disorders.
Métodos De Síntesis
The synthesis of TTX-030 involves a multi-step process that includes the reaction of p-tolyl hydrazine with ethyl bromoacetate to form 3-(p-tolyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with 4-chlorobenzonitrile to form N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide. Finally, the compound is converted to TTX-030 by reacting it with cyclohexanecarbonyl chloride.
Aplicaciones Científicas De Investigación
TTX-030 has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. TTX-030 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-15-7-9-16(10-8-15)20-24-22(27-25-20)18-11-13-19(14-12-18)23-21(26)17-5-3-2-4-6-17/h7-14,17H,2-6H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAIPVYJOBEBGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7696924.png)






![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7696980.png)




